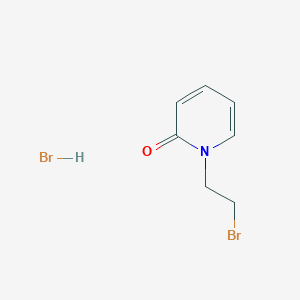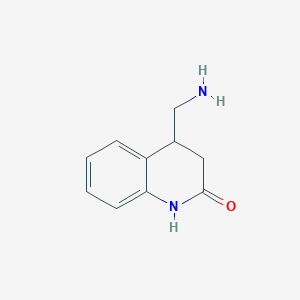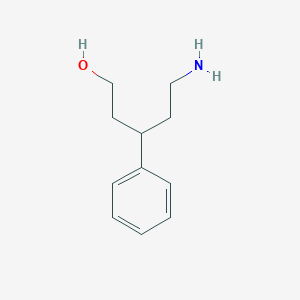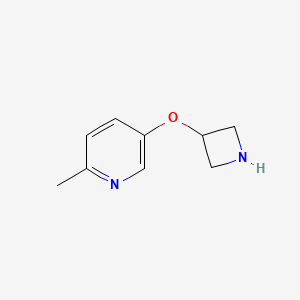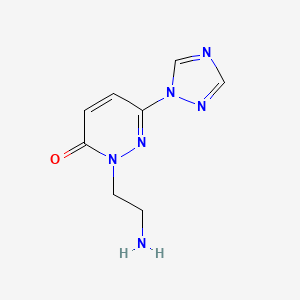amine hydrochloride CAS No. 1376317-11-1](/img/structure/B1377732.png)
[(3-Bromothiophen-2-yl)methyl](methyl)amine hydrochloride
Overview
Description
“(3-Bromothiophen-2-yl)methylamine hydrochloride” is a chemical compound with the molecular formula C6H9BrClNS. It has a molecular weight of 242.57 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-bromo-2-thienyl)-N-methylmethanamine hydrochloride. The InChI code for this compound is 1S/C6H8BrNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H .
Chemical Reactions Analysis
While specific chemical reactions involving “(3-Bromothiophen-2-yl)methylamine hydrochloride” are not available in the search results, related compounds such as 3-Bromothiophene have been used in various chemical reactions. For example, 3-Bromothiophene can be used to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling .
Physical And Chemical Properties Analysis
“(3-Bromothiophen-2-yl)methylamine hydrochloride” is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
1. Palladium-Catalyzed Imine Hydrolysis
- Summary of Application: This compound is used in the synthesis of Schiff bases, which are key intermediates for the creation of many bioactive compounds. The study involved the reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde to obtain the Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine .
- Methods of Application: The Schiff base was coupled with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd(PPh3)4 as a catalyst. This yielded products with the hydrolysis of the imine linkages in good to moderate yields .
- Results or Outcomes: The study provided insight into the transition metal-catalyzed hydrolysis of imines. The theoretical calculations strongly supported the experiment .
2. Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives
- Summary of Application: This compound is used in the synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions .
- Methods of Application: The reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid provided (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent yield (94%). Suzuki coupling of this compound with different boronic acids in the presence of Pd(PPh3)4/K3PO4 at 90 °C led to the synthesis of the monosubstituted and bisubstituted products in moderate yields .
- Results or Outcomes: The study explored the non-linear optical properties, reactivity, and structural features of the synthesized analogues .
3. Synthesis of (3-bromothiophen-2-yl)methylamine
- Summary of Application: This compound is used in the synthesis of (3-bromothiophen-2-yl)methylamine . This is a similar compound but with an additional methoxyethyl group attached to the amine.
- Methods of Application: The specific synthesis methods are not detailed in the search results, but it would typically involve nucleophilic substitution reactions .
- Results or Outcomes: The product is available for purchase, indicating its potential use in various chemical reactions as a building block .
4. Synthesis of (5-bromothiophen-2-yl)methylamine
- Summary of Application: This compound is used in the synthesis of (5-bromothiophen-2-yl)methylamine . This is a similar compound but with the bromine atom on the 5-position of the thiophene ring instead of the 3-position.
- Methods of Application: The specific synthesis methods are not detailed in the search results, but it would typically involve nucleophilic substitution reactions .
- Results or Outcomes: The product is available for purchase, indicating its potential use in various chemical reactions as a building block .
5. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine Derivatives
- Summary of Application: This compound is used in the synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reactions .
- Methods of Application: The reaction of 4-bromoaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid provided N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine in good yield. This compound was then coupled with various arylboronic acids in a Suzuki cross-coupling reaction .
- Results or Outcomes: The study explored the structural properties, reactivity, and potential pharmaceutical applications of the synthesized derivatives .
6. Synthesis of 3-(3-bromothiophen-2-yl)-5-(2,6-difluorobenzyl)oxymethyl-5-methyl-4,5-dihydroisoxazole
- Summary of Application: This compound is used in the synthesis of 3-(3-bromothiophen-2-yl)-5-(2,6-difluorobenzyl)oxymethyl-5-methyl-4,5-dihydroisoxazole . This new compound demonstrated good rice selectivity and potent herbicidal activity against annual weeds .
- Methods of Application: The specific synthesis methods are not detailed in the search results, but it would typically involve nucleophilic substitution reactions .
- Results or Outcomes: The product demonstrated good rice selectivity and potent herbicidal activity against annual weeds .
Safety And Hazards
properties
IUPAC Name |
1-(3-bromothiophen-2-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYWIIBLCFMBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CS1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromothiophen-2-yl)methyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



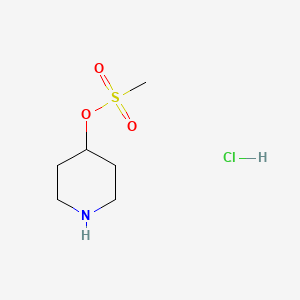
![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)
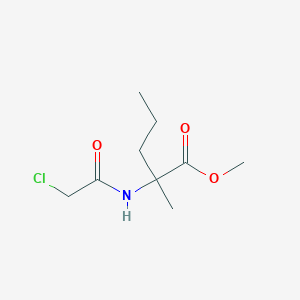
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)
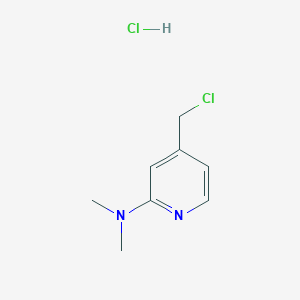
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)
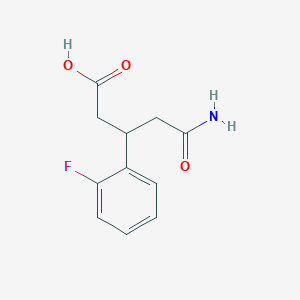
![5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377663.png)
![2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate](/img/structure/B1377665.png)
